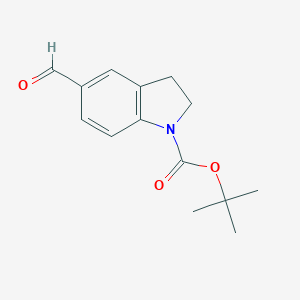

1-Boc-5-formylindoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 5-formyl-2,3-dihydroindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-5,8-9H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXALJGGFHGKPIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90619064 | |

| Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879887-32-8 | |

| Record name | tert-Butyl 5-formyl-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90619064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Application of a Key Indole Intermediate: A Technical Guide to tert-butyl 5-formyl-1H-indole-1-carboxylate

Senior Application Scientist Note: The initial query for "1-Boc-5-formylindoline" did not yield a readily available, distinct CAS number or molecular weight in prominent chemical databases. This suggests the compound may be less common or referenced under a different nomenclature. However, the structurally related and widely utilized compound, tert-butyl 5-formyl-1H-indole-1-carboxylate (also known as 1-Boc-5-formylindole), is a critical reagent in medicinal chemistry. This guide will focus on this key intermediate, assuming it is the compound of interest for researchers and drug development professionals.

Core Compound Identification and Properties

tert-butyl 5-formyl-1H-indole-1-carboxylate is a versatile building block in organic synthesis, particularly valued in the construction of complex heterocyclic scaffolds for pharmaceutical applications. The presence of the Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen enhances its stability and solubility, while the aldehyde functionality at the 5-position serves as a reactive handle for a multitude of chemical transformations.

| Identifier | Value |

| Chemical Name | tert-butyl 5-formyl-1H-indole-1-carboxylate |

| Synonyms | 1-Boc-5-formylindole, N-Boc-5-formylindole |

| CAS Number | 279256-09-6 |

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

Strategic Synthesis of 1-Boc-5-formylindole

The efficient synthesis of 1-Boc-5-formylindole is crucial for its application in drug discovery programs. A common and reliable method involves the protection of the indole nitrogen followed by formylation.

Boc Protection of Indole

The initial step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This protection strategy is vital as it deactivates the otherwise reactive N-H proton, preventing unwanted side reactions in subsequent steps and increasing the solubility of the indole core in organic solvents.

Vilsmeier-Haack Formylation

With the nitrogen protected, the subsequent formylation at the C5 position is often accomplished via the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF). The electrophilic Vilsmeier reagent preferentially attacks the electron-rich C3 position of the indole ring. However, by employing specific reaction conditions and stoichiometry, formylation can be directed to the C5 position, yielding the desired product.

Experimental Protocol: Synthesis of tert-butyl 5-formyl-1H-indole-1-carboxylate

Materials:

-

Indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (ACN)

-

Phosphoryl chloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Boc Protection:

-

To a solution of indole (1.0 eq) in acetonitrile, add DMAP (0.1 eq) and Boc₂O (1.2 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 1H-indole-1-carboxylate.

-

-

Formylation:

-

Cool a solution of DMF (3.0 eq) in dichloromethane to 0 °C.

-

Slowly add POCl₃ (1.5 eq) to the cooled DMF solution and stir for 30 minutes to generate the Vilsmeier reagent.

-

Add a solution of tert-butyl 1H-indole-1-carboxylate (1.0 eq) in dichloromethane to the Vilsmeier reagent at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring it into an ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl 5-formyl-1H-indole-1-carboxylate as a solid.

-

Diagram: Synthetic Workflow

Caption: Synthetic route to 1-Boc-5-formylindole.

The Role of 1-Boc-5-formylindole in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The aldehyde functionality of 1-Boc-5-formylindole provides a versatile entry point for the synthesis of a wide array of indole derivatives with potential therapeutic applications.

Reductive Amination

The aldehyde can readily undergo reductive amination with a variety of primary and secondary amines to introduce diverse side chains. This reaction is a cornerstone in creating libraries of compounds for screening against various biological targets. The resulting amines can be further functionalized, allowing for extensive structure-activity relationship (SAR) studies.

Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde is a suitable substrate for Wittig and Horner-Wadsworth-Emmons reactions, enabling the formation of carbon-carbon double bonds. This allows for the extension of the indole core and the introduction of different functional groups, which can modulate the pharmacological properties of the molecule.

Aldol and Related Condensation Reactions

Condensation reactions, such as the Aldol reaction, with enolates or other nucleophiles can be used to construct more complex carbon skeletons attached to the indole ring. These reactions are instrumental in building molecules with intricate three-dimensional structures, which can lead to enhanced target specificity and potency.

Diagram: Key Reactions in Drug Discovery

Caption: Applications of 1-Boc-5-formylindole.

Conclusion

References

Spectroscopic Characterization of 1-Boc-5-formylindoline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Boc-5-formylindoline, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. The guide emphasizes the rationale behind experimental choices and provides detailed protocols to ensure data integrity and reproducibility.

Introduction

This compound, with the chemical formula C₁₄H₁₇NO₃ and a molecular weight of 247.29 g/mol , is a versatile building block in medicinal chemistry.[1] The indoline core is a privileged scaffold in numerous pharmaceuticals, and the formyl group at the 5-position provides a reactive handle for further chemical modifications. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances the compound's stability and modulates its reactivity during synthetic transformations. Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps.

Molecular Structure and Key Spectroscopic Features

The structure of this compound presents several key features that give rise to characteristic spectroscopic signals. Understanding these is crucial for accurate data interpretation.

Caption: Molecular structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

A. ¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, aliphatic (indoline ring), Boc, and aldehyde protons. The chemical shifts are influenced by the electron-withdrawing nature of the formyl and Boc groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.0 | s | - |

| Aromatic-H (H-4) | 7.6 - 7.8 | d | ~8.0 |

| Aromatic-H (H-6) | 7.5 - 7.7 | dd | ~8.0, ~1.5 |

| Aromatic-H (H-7) | 7.3 - 7.5 | d | ~8.0 |

| Indoline-CH₂ (H-2) | 3.9 - 4.1 | t | ~8.5 |

| Indoline-CH₂ (H-3) | 3.0 - 3.2 | t | ~8.5 |

| Boc-(CH₃)₃ | 1.5 - 1.6 | s | - |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.[2]

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer for better signal dispersion.

-

Set the spectral width to cover the range of 0-12 ppm.

-

Acquire at least 16 scans to ensure a good signal-to-noise ratio.

-

Apply a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual CHCl₃ signal at δ 7.26 ppm.

-

Integrate all signals to determine the relative number of protons.

-

B. ¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbonyl carbons of the aldehyde and Boc groups are expected at the downfield end of the spectrum.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 192 |

| Boc C=O | 152 - 154 |

| Aromatic C-5 | 130 - 132 |

| Aromatic C-7a | 145 - 147 |

| Aromatic C-3a | 133 - 135 |

| Aromatic C-4 | 125 - 127 |

| Aromatic C-6 | 124 - 126 |

| Aromatic C-7 | 115 - 117 |

| Boc C(CH₃)₃ | 80 - 82 |

| Indoline CH₂ (C-2) | 52 - 54 |

| Indoline CH₂ (C-3) | 28 - 30 |

| Boc C(CH₃)₃ | 28 - 29 |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for all carbon signals.

-

Set the spectral width to cover the range of 0-220 ppm.

-

Acquire a sufficient number of scans (typically several hundred to a few thousand) to achieve an adequate signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the CDCl₃ triplet centered at δ 77.16 ppm.[2]

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Characteristic Absorptions:

The IR spectrum of this compound will be dominated by strong absorptions from the carbonyl groups.

| Functional Group | Expected Absorption Frequency (cm⁻¹) | Intensity |

| Aldehyde C=O stretch | 1680 - 1700 | Strong |

| Carbamate (Boc) C=O stretch | 1690 - 1710 | Strong |

| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium |

| C-N stretch | 1350 - 1250 | Medium |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrument Setup:

-

Use a Fourier-transform infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass and Fragmentation:

-

Molecular Ion (M⁺): The expected exact mass of this compound (C₁₄H₁₇NO₃) is 247.1208.

-

Common Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 248.1281), [M+Na]⁺ (m/z 270.1100), and [M+K]⁺ (m/z 286.0839) are expected.

-

Fragmentation: A characteristic fragmentation pattern would be the loss of the Boc group or isobutylene from the Boc group.

-

Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 190.

-

Loss of isobutylene (-56 Da) to give a fragment at m/z 191.

-

Loss of the entire Boc group (-101 Da) to give a fragment corresponding to 5-formylindoline at m/z 146.

-

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup:

-

Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to achieve a stable spray and maximum signal intensity.

-

Acquire data in positive ion mode.

-

Scan a mass range that includes the expected molecular ion and its adducts (e.g., m/z 100-500).

-

-

Data Processing:

-

The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak and any common adducts.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.

-

Workflow for Spectroscopic Analysis

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Boc-5-formylindoline

Introduction

1-Boc-5-formylindoline is a key heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its unique structural features, comprising a Boc-protected indoline core appended with a reactive formyl group, render it an invaluable intermediate for the synthesis of a diverse array of bioactive molecules. The successful progression of drug candidates derived from this scaffold is intrinsically linked to a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. This guide provides a comprehensive technical overview of these critical attributes, offering both theoretical insights and practical, field-proven methodologies for their assessment. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, handling, and formulation of this compound and its analogues.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for predicting its behavior in various experimental settings.

| Property | Value/Description | Source |

| Molecular Formula | C₁₄H₁₇NO₃ | - |

| Molecular Weight | 247.29 g/mol | - |

| Appearance | Typically an off-white to yellow or brown powder/crystalline solid | Inferred from related compounds |

| Storage Conditions | Recommended storage at 2-8°C, protected from light and moisture | Inferred from supplier recommendations |

The presence of the bulky, lipophilic tert-butoxycarbonyl (Boc) group significantly influences the molecule's solubility, generally increasing its affinity for organic solvents while decreasing aqueous solubility. The polar formyl group and the nitrogen and oxygen atoms introduce potential sites for hydrogen bonding, which can affect its solubility in protic solvents.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its biological activity, formulation feasibility, and synthetic utility. The following sections outline methodologies for determining both the kinetic and thermodynamic solubility of this compound.

Predicted Solubility

Based on its chemical structure, this compound is expected to exhibit good solubility in a range of common organic solvents and limited solubility in water. The indoline core and the Boc group contribute to its nonpolar character, while the formyl group provides a degree of polarity.

Expected Solubility Trend:

-

High Solubility: Dichloromethane, Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF)

-

Moderate Solubility: Methanol, Ethanol, Isopropanol

-

Low to Insoluble: Water, Hexanes, Heptane

It is crucial to experimentally verify these predictions to obtain quantitative data for process development and formulation.

Experimental Determination of Solubility

Two primary types of solubility measurements are relevant in a drug discovery and development context: kinetic and thermodynamic solubility.

Kinetic solubility provides a rapid assessment of how much of a compound will dissolve under non-equilibrium conditions, often from a DMSO stock solution. This is a high-throughput method commonly used in early drug discovery.[1][2]

Experimental Protocol: Nephelometric Kinetic Solubility Assay [3]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well.

-

Mixing and Incubation: Mix the plate on a shaker for 2 hours at room temperature.

-

Measurement: Measure the light scattering of each well using a nephelometer.

-

Data Analysis: Compare the turbidity of the sample wells to a series of standards to determine the kinetic solubility.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility determination. The shake-flask method is the most reliable technique for this measurement.[4][5]

Experimental Protocol: Shake-Flask Method [6]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, ethyl acetate).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24 to 48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.

Stability Profile and Degradation Pathway Analysis

Understanding the chemical stability of this compound is critical for defining appropriate storage conditions, predicting shelf-life, and identifying potential impurities that may arise during synthesis, formulation, and storage. Forced degradation studies are essential for this purpose.[7]

Overview of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7] This is a regulatory requirement and is crucial for the development of stability-indicating analytical methods.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. scispace.com [scispace.com]

Reactivity of the formyl group at the 5-position of indoline

An In-Depth Technical Guide to the Reactivity of the Formyl Group at the 5-Position of Indoline

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a multitude of biologically active compounds.[1][2] Its three-dimensional, sp³-rich character provides a distinct advantage for achieving potent and selective interactions with complex biological targets.[2] Functionalization of this core, particularly at the 5-position of the aromatic ring, is a cornerstone of drug discovery programs. The introduction of a formyl group (-CHO) at this position creates a versatile chemical handle, opening a gateway to a vast chemical space through a variety of well-established synthetic transformations. This guide provides an in-depth exploration of the chemical reactivity of the 5-formyl group on the indoline nucleus, offering field-proven insights, detailed experimental protocols, and mechanistic rationale for researchers, scientists, and drug development professionals.

The Indoline Core: Electronic Landscape and the Influence of the 5-Formyl Substituent

The reactivity of 5-formylindoline is fundamentally governed by the electronic interplay between the indoline ring system and the aldehyde functionality.

-

The Indoline Ring: The indoline core consists of a benzene ring fused to a five-membered saturated heterocycle containing nitrogen. The lone pair of electrons on the indoline nitrogen can participate in resonance with the benzene ring, making the aromatic system electron-rich and generally activating it towards electrophilic substitution.[3][4]

-

The 5-Formyl Group: The formyl group is a moderately strong electron-withdrawing group (EWG) due to the electronegativity of the oxygen atom and its ability to participate in resonance. When attached to the 5-position, it exerts two primary effects:

-

Deactivation of the Aromatic Ring: It withdraws electron density from the benzene portion of the indoline, making the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted indoline.

-

Electrophilic Activation of the Carbonyl Carbon: It renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This electrophilicity is the cornerstone of its synthetic utility.

-

This electronic push-pull dynamic is central to understanding and exploiting the chemistry of 5-formylindoline.

Caption: Logical relationship of electronic influences in 5-formylindoline.

Key Synthetic Transformations of the 5-Formyl Group

The electrophilic nature of the formyl carbon is the primary driver for its synthetic transformations. We will explore three pillars of its reactivity: Reductive Amination, Wittig Olefination, and Aldol Condensation.

Reductive Amination: Gateway to Amine Derivatives

Reductive amination is arguably the most powerful method for converting aldehydes into amines, providing a direct route to secondary and tertiary amines which are ubiquitous in pharmaceuticals. The reaction proceeds via the in situ formation of an imine or iminium ion, which is then reduced by a hydride source.

Mechanism & Rationale: The process involves two key steps:

-

Imine Formation: The amine nucleophile attacks the electrophilic carbonyl carbon of 5-formylindoline, followed by dehydration to form a C=N double bond (an imine). This step is typically reversible and often acid-catalyzed to facilitate the dehydration.

-

Reduction: A selective reducing agent, introduced to the reaction, reduces the imine to the corresponding amine.

Choice of Reagent: The success of a one-pot reductive amination hinges on the choice of reducing agent. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine/iminium ion.

-

Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many applications. It is less reactive than NaBH₄, tolerates mildly acidic conditions (which favor imine formation), and does not readily reduce aldehydes or ketones.

-

Catalytic Hydrogenation (H₂/Pd-C): This is a classic and clean method, producing only water as a byproduct. However, it is incompatible with functional groups that can also be reduced, such as alkenes, alkynes, or nitro groups.[5]

Caption: Workflow for the reductive amination of 5-formylindoline.

Protocol: One-Pot Reductive Amination using NaBH(OAc)₃

This protocol describes the synthesis of a secondary amine derivative from 5-formylindoline and a primary amine.

-

Materials:

-

5-Formylindoline (1.0 eq)

-

Primary Amine (e.g., benzylamine) (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Glacial Acetic Acid (optional, 0.1 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine, Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-formylindoline and the chosen solvent (DCM or DCE).

-

Add the primary amine (1.1 eq). If the amine is used as a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.

-

Stir the mixture at room temperature for 20-30 minutes. A small amount of acetic acid can be added to catalyze imine formation, particularly with less nucleophilic amines.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Scientist's Note: This is done portion-wise to control any potential exotherm and off-gassing.

-

Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

-

Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Trustworthiness (Self-Validation): The use of a mild hydride donor (NaBH(OAc)₃) ensures that the aldehyde is not prematurely reduced, allowing for the formation of the imine intermediate which is more electrophilic and thus more readily reduced.[6][7] The basic workup neutralizes the acetic acid and removes any boron-containing byproducts.

The Wittig Reaction: Constructing Carbon-Carbon Double Bonds

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of an alkene by reacting an aldehyde or ketone with a phosphonium ylide (a Wittig reagent).[8][9] This reaction is exceptionally valuable for converting the 5-formyl group into a variety of vinyl-substituted indolines.

Mechanism & Rationale: The reaction proceeds via a cycloaddition mechanism.

-

Ylide Formation: The Wittig reagent (a phosphorus ylide) is typically prepared by deprotonating a phosphonium salt with a strong base (e.g., n-butyllithium, NaH).[8]

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 5-formylindoline. This forms a four-membered ring intermediate called an oxaphosphetane.[10]

-

Cycloreversion: The oxaphosphetane collapses, breaking the C-P and C-O bonds and forming a new C=C bond (the alkene) and a P=O bond (triphenylphosphine oxide). The formation of the highly stable P=O bond is the thermodynamic driving force for the reaction.[8][10]

The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends heavily on the nature of the ylide. Stabilized ylides (containing an adjacent electron-withdrawing group) generally yield (E)-alkenes, while non-stabilized ylides (containing adjacent alkyl groups) tend to produce (Z)-alkenes.[9][10]

Protocol: Wittig Olefination with a Stabilized Ylide

This protocol describes the synthesis of an (E)-alkene from 5-formylindoline.

-

Materials:

-

(Carbethoxymethyl)triphenylphosphonium bromide (1.0 eq)

-

Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH) (1.1 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

5-Formylindoline (1.0 eq)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate, Brine, Anhydrous MgSO₄

-

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the phosphonium salt and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base (e.g., KOtBu) portion-wise. The solution should turn a characteristic deep color (often orange or red), indicating ylide formation. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 30 minutes. Scientist's Note: Pre-formation of the ylide is crucial. The choice of base is critical; for stabilized ylides, weaker bases like KOtBu or Na₂CO₃ can sometimes be used, whereas non-stabilized ylides require very strong bases like n-BuLi.[11]

-

In a separate flask, dissolve 5-formylindoline in a minimum amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product. Scientist's Note: A major byproduct is triphenylphosphine oxide, which can often be challenging to separate completely by column chromatography. Sometimes, it can be precipitated out from a nonpolar solvent like hexanes/ether.

-

Aldol Condensation: C-C Bond Formation via Enolates

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate ion with a carbonyl compound.[12][13] In the context of 5-formylindoline, it serves as the electrophilic partner in a "crossed" or "mixed" aldol reaction, reacting with an enolizable ketone or aldehyde.[12]

Mechanism & Rationale (Base-Catalyzed):

-

Enolate Formation: A base removes an acidic α-hydrogen from a ketone (e.g., acetone) to form a nucleophilic enolate ion.

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 5-formylindoline to form a β-hydroxy ketone (the "aldol addition" product).[14]

-

Dehydration: Under heating or stronger basic/acidic conditions, the intermediate alcohol is eliminated as a molecule of water to form an α,β-unsaturated ketone (the "aldol condensation" product). This final product is often favored due to the stability gained from the extended conjugated system.[12][15]

To prevent a complex mixture of products, crossed aldol reactions are most effective when one carbonyl partner (in this case, 5-formylindoline) has no α-hydrogens and thus cannot self-condense.[12][14]

Protocol: Base-Catalyzed Crossed Aldol Condensation

This protocol describes the reaction of 5-formylindoline with acetone.

-

Materials:

-

5-Formylindoline (1.0 eq)

-

Acetone (can be used as solvent, large excess)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (2.0 eq)

-

Ethanol or Water

-

Dilute Hydrochloric Acid (HCl)

-

Ethyl Acetate, Brine, Anhydrous MgSO₄

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-formylindoline in a mixture of ethanol and acetone.

-

In a separate beaker, prepare a solution of NaOH in water.

-

Cool the aldehyde/ketone solution to 0-10 °C in an ice-water bath.

-

Add the aqueous NaOH solution dropwise to the stirring mixture. Scientist's Note: Maintaining a low temperature during the addition favors the initial aldol addition product and controls the reaction rate. Allowing the reaction to warm up or heating it will drive the dehydration to the condensation product.[16]

-

Stir the reaction at room temperature for 2-6 hours. A precipitate may form as the product is often less soluble than the starting materials. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into a beaker of ice water and slowly neutralize with dilute HCl until the pH is ~7.

-

Collect the precipitated solid by vacuum filtration. If no solid forms, extract the mixture with ethyl acetate (3x).

-

Wash the collected solid (or the combined organic extracts) with water and brine.

-

Dry the organic solution over anhydrous MgSO₄, filter, and concentrate.

-

Recrystallize or purify the crude product by column chromatography.

-

Data Summary

The following table provides a generalized summary of the discussed reactions. Actual yields and conditions may vary based on the specific substrate and scale.

| Reaction | Key Reagents | Typical Solvent(s) | Product Type | Key Insights |

| Reductive Amination | Amine, NaBH(OAc)₃ | DCM, DCE | Secondary/Tertiary Amine | Mild and highly selective for imine reduction; tolerates a wide range of functional groups.[6][7] |

| Wittig Reaction | Phosphonium Ylide (prepared with strong base) | THF, DMF, DMSO | Alkene | Powerful C=C bond formation; stereochemistry is dependent on ylide stability.[9][10] |

| Aldol Condensation | Enolizable Ketone/Aldehyde, Base (NaOH) or Acid | Ethanol, Water | α,β-Unsaturated Carbonyl | Excellent for C-C bond formation; 5-formylindoline acts as a non-enolizable electrophile.[12][17] |

Conclusion

The formyl group at the 5-position transforms the indoline scaffold from a mere structural core into a highly versatile platform for synthetic diversification. Its pronounced electrophilicity at the carbonyl carbon allows for reliable and high-yielding transformations, including reductive amination, olefination, and aldol reactions. A thorough understanding of the electronic properties of the starting material and the mechanisms of these key reactions empowers chemists in drug discovery and materials science to rationally design and execute synthetic routes to novel and complex molecules. The protocols and insights provided herein serve as a robust foundation for leveraging the full potential of 5-formylindoline in research and development.

References

- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. (n.d.).

- New practical synthesis of 5‐formylindole. (2009).

- Electrosynthesis of a new polyindole derivative obtained from 5-formylindole and its electrochromic properties. (n.d.). Royal Society of Chemistry.

- Wittig reaction promoted cyclization of 5‐formyl cytosine and its... (n.d.).

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. (n.d.). Indian Academy of Sciences.

- The Versatile Scaffold: Ethyl 5-Aminoindoline-1-carboxylate in Modern Medicinal Chemistry. (n.d.). Benchchem.

- Aldol condens

- New formyl indole derivatives based on thiobarbituric acid and their nano-formulations; synthesis, characterization, parasitology and histopathology investigations. (2022).

- Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.

- Wittig Reaction Success: Leveraging 2-Bromo-5-formylpyridine. (n.d.). SynQuest Labs.

- 5-Formylindole-CE Phosphoramidite. (n.d.). Glen Research.

- Wittig reaction. (n.d.). Wikipedia.

- Aldol reaction. (n.d.). Wikipedia.

- Aldol Addition and Condensation Reactions (Base-Catalyzed). (2022). Master Organic Chemistry.

- Synthesis by Aldol and Related Condens

- An efficient catalytic reductive amination: A facile one-pot access to 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-ones by using B(C6F5)3/NaBH4. (2015).

- Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. (2018). YouTube.

- Properties of the indole ring in metal complexes. A comparison with the phenol ring. (2014). PubMed.

- Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (2016).

- Electron attachment to indole and related molecules. (2009).

- Direct reductive amination of 5-hydroxymethylfurfural with primary/secondary amines via Ru-complex catalyzed hydrogenation. (n.d.). Royal Society of Chemistry.

- Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. (n.d.). Royal Society of Chemistry.

- Azidoindolines—From Synthesis to Applic

- Properties of the indole ring in metal complexes. (2014).

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Properties of the indole ring in metal complexes. A comparison with the phenol ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Wittig reaction - Wikipedia [en.wikipedia.org]

- 10. Wittig Reaction [organic-chemistry.org]

- 11. nbinno.com [nbinno.com]

- 12. Aldol condensation - Wikipedia [en.wikipedia.org]

- 13. Aldol reaction - Wikipedia [en.wikipedia.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. New formyl indole derivatives based on thiobarbituric acid and their nano-formulations; synthesis, characterization, parasitology and histopathology investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-Boc-5-formylindoline Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide explores the untapped potential of 1-Boc-5-formylindoline derivatives in drug discovery. By leveraging the reactive 5-formyl group for the synthesis of diverse derivatives, such as Schiff bases and chalcones, a wide spectrum of therapeutic activities can be explored. This document provides a comprehensive overview of the synthesis of the core scaffold, detailed protocols for evaluating potential biological activities—including anticancer, antimicrobial, and antioxidant effects—and a framework for interpreting the resulting data. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to investigate this promising class of compounds.

Introduction: The Indoline Scaffold as a Versatile Pharmacophore

The indoline ring system, a saturated analog of indole, is a cornerstone in the design of novel therapeutic agents.[1] Its three-dimensional structure provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets. The introduction of a tert-butyloxycarbonyl (Boc) protecting group at the 1-position enhances the stability of the indoline ring and allows for controlled synthetic manipulations. Furthermore, the presence of a formyl group at the 5-position offers a reactive handle for the facile synthesis of a diverse library of derivatives. This guide will focus on the potential biological activities of these derivatives, providing the scientific rationale and experimental framework for their exploration.

Synthesis of the Core Scaffold: this compound

The synthesis of this compound is a critical first step in the exploration of its derivatives. A common and efficient route involves the protection of the indole nitrogen, followed by formylation and subsequent reduction of the indole ring to the corresponding indoline.

Synthetic Workflow

A typical synthetic route is outlined below. This multi-step process begins with the readily available indole, which is first protected with a Boc group. The resulting N-Boc-indole can then be formylated at the 5-position, followed by a selective reduction of the pyrrole ring to yield the target indoline.

Caption: Synthetic workflow for this compound.

Key Synthetic Considerations

-

Boc Protection: The protection of the indole nitrogen with a Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP). This step is crucial for preventing side reactions at the nitrogen atom during subsequent synthetic transformations.

-

Formylation: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like N-Boc-indole. This reaction utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which acts as the formylating agent.

-

Indole to Indoline Reduction: The reduction of the indole nucleus to an indoline can be achieved using various reducing agents. A particularly effective method for N-protected indoles involves the use of a borane reagent, such as borane-tetrahydrofuran complex or sodium cyanoborohydride, in the presence of an acid like trifluoroacetic acid (TFA).[2] This method offers good yields and selectivity for the reduction of the pyrrole ring while leaving the benzene ring and other functional groups intact. An alternative method involves catalytic hydrogenation.

Potential Biological Activities of this compound Derivatives

The 5-formyl group of this compound is a versatile functional group that can readily undergo condensation reactions with various nucleophiles to generate a diverse array of derivatives. This section will focus on two major classes of derivatives, Schiff bases and chalcones, and their potential biological activities based on extensive research on analogous indole-containing compounds.

Schiff Base Derivatives: A Gateway to Anticancer and Antimicrobial Agents

Schiff bases, formed by the condensation of the 5-formyl group with primary amines, are a well-established class of biologically active compounds.[3] The resulting imine bond is a key structural feature that contributes to their therapeutic potential.

Numerous studies have demonstrated the potent anticancer activity of Schiff bases derived from indole aldehydes.[4][5] These compounds can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and the modulation of key signaling pathways. The cytotoxicity of these derivatives is often evaluated against a panel of human cancer cell lines.

Hypothesized Mechanism of Action:

Caption: Hypothesized anticancer mechanism of indoline Schiff base derivatives.

Indole-based Schiff bases have also shown significant promise as antimicrobial agents against a broad spectrum of bacteria and fungi.[6] The lipophilicity of these compounds, which can be tuned by the choice of the amine substituent, often plays a crucial role in their ability to penetrate microbial cell membranes.

Chalcone Derivatives: Exploring Anticancer and Antioxidant Properties

Chalcones are biogenetic precursors of flavonoids and are characterized by an open-chain α,β-unsaturated ketone system.[7] Derivatives synthesized via the Claisen-Schmidt condensation of this compound with various acetophenones are expected to exhibit significant biological activities.

Indole-chalcone hybrids have been extensively investigated as potent anticancer agents.[8][9] Their mechanism of action is often attributed to the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest in the G2/M phase.

Hypothesized Mechanism of Action:

Caption: Hypothesized tubulin polymerization inhibition by indoline chalcone derivatives.

The phenolic and indolic moieties often present in chalcone derivatives can act as potent antioxidants by scavenging free radicals.[7][10] The antioxidant capacity of these compounds is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of newly synthesized this compound derivatives, a series of robust and standardized in vitro assays are essential. The following protocols provide detailed, step-by-step methodologies for assessing anticancer, antimicrobial, and antioxidant activities.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the antioxidant potential of a compound.[10]

Protocol:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM) and various concentrations of the test compounds.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound solution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC₅₀ Determination: Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.

Data Interpretation and Future Directions

The data generated from the aforementioned assays will provide a preliminary assessment of the biological activities of the synthesized this compound derivatives.

-

Anticancer Activity: Low IC₅₀ values in the MTT assay indicate potent cytotoxic activity. Promising compounds should be further investigated for their mechanism of action through cell cycle analysis, apoptosis assays, and target-based assays (e.g., tubulin polymerization inhibition).

-

Antimicrobial Activity: Low MIC values suggest strong antimicrobial potential. Further studies should include a broader panel of microbial strains, including drug-resistant isolates, and time-kill kinetic studies.

-

Antioxidant Activity: Low IC₅₀ values in the DPPH assay indicate significant antioxidant capacity. Further evaluation can be performed using other antioxidant assays such as the ABTS or ORAC assay.

The versatility of the this compound scaffold presents a wealth of opportunities for the development of novel therapeutic agents. Future research should focus on expanding the library of derivatives, establishing structure-activity relationships (SAR), and advancing the most promising compounds to in vivo studies.

References

- Edebi N. Vaikosen, Samuel J. Bunu, Oyeintonbara Miediegha, Uchechi P. Chilaka, Chibuzor E. Echendu, Cyril O. Usifoh. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development, 3(2).

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central.

- Reduction of indole compounds to indoline compounds.

- Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues. PubMed Central.

- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)

- ChemInform Abstract: Synthesis and Anticancer Activity of 5-(3-Indolyl)-1,3,4-thiadiazoles.

- synthesis and characterization of chalcone derivatives and their antioxidant activity. UTAR Institutional Repository.

- Biological Evaluation of Triorganotin Derivatives as Potential Anticancer Agents. MDPI.

- Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria. PubMed Central.

- Synthesis of indolines. Organic Chemistry Portal.

- (PDF) Synthesis and antioxidant activity of some chalcones and flavanoids.

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.

- (PDF) A convenient preparation of indoline.

- Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Deriv

- Synthesis, characterization and antimicrobial activity of Schiff base ligand and metal complexes.

- Synthesis of indoles. Organic Chemistry Portal.

- Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its Cobalt (II) and Nickel (II) complexes. SciSpace.

- Synthesis & Antioxidant Activity of Certain Chalcones & Their Derivatives. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.

- ABSTRACT The Design, Synthesis, and Biological Evaluation of Indole-based Anticancer Agents M

- Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiprolifer

- Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles.

- Synthesis and Biological Evaluation of Novel Bufalin Deriv

-

Design, synthesis, biological evaluation and molecular modeling of N-isobutyl-N-((2-(p-tolyloxymethyl)thiazol-4yl)methyl)benzo[d][2] dioxole-5-carboxamides as selective butyrylcholinesterase inhibitors. ResearchGate.

- Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. MDPI.

- N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)

- Applications of Substituted Indoline Scaffolds in Medicinal Chemistry Research. Benchchem.

Sources

- 1. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]

- 2. mediresonline.org [mediresonline.org]

- 3. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of vanillin Schiff bases as potential antimicrobial agents against ESBL-producing bacteria: towards novel interventions in antimicrobial stewardship - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization and evaluation of antioxidant activities of some novel chalcones analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. eprints.utar.edu.my [eprints.utar.edu.my]

- 10. researchgate.net [researchgate.net]

A Guide to 1-Boc-5-formylindoline: A Keystone Intermediate in Modern Drug Discovery

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in both natural products and synthetic pharmaceuticals.[1][2] Within this class, 1-Boc-5-formylindoline has emerged as a particularly valuable and versatile synthetic intermediate. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and modulates reactivity, while the 5-formyl group provides a reactive handle for a multitude of chemical transformations.[3] This guide offers an in-depth exploration of the synthesis, characterization, and strategic application of this compound, providing researchers and drug development professionals with the foundational knowledge to leverage this powerful building block in the creation of complex, biologically active molecules.[][]

Strategic Synthesis of this compound

The most direct and widely adopted method for the synthesis of this compound is the electrophilic formylation of N-Boc-indoline. The Vilsmeier-Haack reaction stands out as the preferred methodology due to its efficiency, use of economical reagents, and mild conditions suitable for the indoline core.[6][7]

The Vilsmeier-Haack Reaction: Mechanism and Rationale

The reaction proceeds through the in-situ formation of the "Vilsmeier reagent," a chloroiminium salt, from phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF).[6][8] This reagent is a potent electrophile that attacks the electron-rich C5 position of the N-Boc-indoline ring. The N-Boc group is critical here; it deactivates the pyrrole ring slightly towards electrophilic attack at C3, thereby favoring substitution on the benzene ring. The subsequent intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde.

Caption: Mechanism of the Vilsmeier-Haack formylation.

Self-Validating Experimental Protocol: Synthesis

This protocol is designed for robustness. The temperature control is critical to prevent side reactions, and the workup procedure ensures the complete hydrolysis of the intermediate and removal of inorganic byproducts.

Materials:

-

1-Boc-indoline (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (5-10 volumes)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

Procedure:

-

Vilsmeier Reagent Formation (Causality: Exothermic Reaction Control): To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add DMF. Cool the flask to 0 °C using an ice bath. Add POCl₃ dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent should be observed.

-

Electrophilic Addition (Causality: Directing Group Influence): Dissolve 1-Boc-indoline in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent suspension at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Quench and Hydrolysis (Causality: Safety and Product Formation): Carefully and slowly pour the reaction mixture into a beaker of crushed ice and saturated NaHCO₃ solution. This step is highly exothermic and will neutralize the acidic components while hydrolyzing the iminium intermediate. Stir vigorously for 1 hour.

-

Extraction and Purification: Extract the aqueous mixture with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Final Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization (e.g., from an ethyl acetate/hexanes mixture) to yield this compound as a solid.

Physicochemical Properties & Spectroscopic Signature

A thorough characterization is essential for confirming the identity and purity of the intermediate before its use in subsequent synthetic steps.

| Property | Value | Source |

| IUPAC Name | tert-Butyl 5-formylindoline-1-carboxylate | - |

| CAS Number | 160565-31-9 | - |

| Molecular Formula | C₁₄H₁₇NO₃ | - |

| Molecular Weight | 247.29 g/mol | - |

Spectroscopic Data (¹H NMR)

The ¹H NMR spectrum provides a clear fingerprint of the molecule. The following are characteristic shifts (in CDCl₃, 400 MHz).

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Aldehyde (-CHO) | ~9.85 | Singlet (s) | Highly deshielded proton due to the electronegative oxygen and anisotropic effect of the C=O bond. |

| Aromatic (C4-H) | ~7.80 | Doublet (d) | Ortho-coupling to C6-H. Deshielded by the adjacent aldehyde group. |

| Aromatic (C6-H) | ~7.75 | Doublet of doublets (dd) | Ortho-coupling to C4-H and meta-coupling to C7-H. |

| Aromatic (C7-H) | ~7.40 | Doublet (d) | Ortho-coupling to C6-H. Influenced by the Boc-protected nitrogen. |

| Methylene (-CH₂-) | ~4.10 | Triplet (t) | Protons at C2 of the indoline ring, adjacent to the nitrogen. |

| Methylene (-CH₂-) | ~3.15 | Triplet (t) | Protons at C3 of the indoline ring. |

| Boc group (-C(CH₃)₃) | ~1.60 | Singlet (s) | 9 equivalent protons of the tert-butyl group. |

The Formyl Group: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in the reactivity of its 5-formyl group. This aldehyde is a versatile electrophile, enabling the construction of diverse molecular architectures through various C-C and C-N bond-forming reactions.

Caption: Key transformations of the 5-formyl group.

Reductive Amination: Installing Nitrogen Functionality

This is one of the most powerful reactions in medicinal chemistry for introducing amine scaffolds. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ by a mild hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).

Field Insight: The choice of NaBH(OAc)₃ is deliberate. It is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated imine/iminium ion, minimizing side reactions and simplifying purification.

Protocol: Synthesis of a Secondary Amine

-

Dissolve this compound (1.0 eq) and a primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).

-

Add acetic acid (1-2 eq) to catalyze imine formation.

-

Stir the mixture at room temperature for 1 hour.

-

Add NaBH(OAc)₃ (1.5 eq) portion-wise.

-

Stir at room temperature overnight.

-

Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

-

Purify via standard chromatographic methods.

Wittig Reaction: Carbon-Carbon Double Bond Formation

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, offering a route to extend carbon chains or introduce vinyl functionalities, which can serve as handles for further reactions (e.g., Heck coupling, metathesis).

Field Insight: The geometry (E/Z) of the resulting alkene can often be controlled by the choice of the ylide (stabilized vs. unstabilized) and reaction conditions. For drug scaffolds, this stereochemical control can be critical for biological activity.

Aldol and Related Condensations: Building Molecular Complexity

Condensation with enolates or other active methylene compounds (e.g., malonates, nitroalkanes) is a classic strategy for C-C bond formation. These reactions build complex carbon skeletons, often creating new stereocenters and functional groups simultaneously.

Applications in Bioactive Molecule Synthesis

The true measure of a synthetic intermediate is its successful application in constructing molecules with significant biological function. Indole derivatives are integral to a vast array of therapeutics, including agents for cancer, inflammation, and neurodegenerative diseases.[1][9] this compound serves as a direct precursor to compounds entering these pipelines.

Example Application Workflow: Synthesis of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core linked via an amine or amide bridge to a substituted aromatic system. This compound is an ideal starting point for such a scaffold.

Caption: Synthetic workflow from intermediate to target molecule.

This workflow demonstrates how the initial reductive amination on the 5-formyl group, followed by standard protecting group manipulations and functionalization of the indoline nitrogen, rapidly builds a drug-like molecule. This modular approach allows for the creation of large libraries of related compounds for structure-activity relationship (SAR) studies, a critical phase in drug development.[]

Conclusion

This compound is more than just a chemical; it is a strategic tool for the efficient construction of molecular complexity. Its synthesis is robust and scalable, and its dual functionality—a protected nitrogen and a reactive aldehyde—provides a predictable and versatile platform for synthetic diversification. For researchers in medicinal chemistry and drug discovery, mastering the application of this intermediate opens a direct and efficient pathway to novel indole-based therapeutics poised to address significant healthcare challenges.

References

- Benchchem. Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles.

- Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles.

- ResearchGate. Preparation of N‐Boc‐5‐formylisoindoline 6.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- ResearchGate. New practical synthesis of 5‐formylindole.

- DUT Open Scholar. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.

- Pharma Intelligence. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- NIH National Library of Medicine. Synthesis of a Series of Diaminoindoles.

- ChemicalBook. 1-BOC-INDOLE(75400-67-8) 1H NMR spectrum.

- NIH National Library of Medicine. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.

- Chem-Impex. N-Boc-1H-indole-5-carbaldehyde.

- BOC Sciences. Pharmaceutical Intermediates in Drug Synthesis.

- NIH National Library of Medicine. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).

- NIH National Library of Medicine. Capturing the Essence of Organic Synthesis: From Bioactive Natural Products to Designed Molecules in Today's Medicine.

- Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review.

- MDPI. An Efficient Synthesis of a Spirocyclic Oxindole Analogue.

- Beilstein Journals. Innovative synthesis of drug-like molecules using tetrazole as core building blocks.

- BOC Sciences. Intermediates in Drug Development: Lab to Industry.

- Beilstein Journals. Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation.

- PubChem. 1-(Tert-butoxycarbonyl)indole.

- Benchchem. The Rising Therapeutic Potential of 5-Hydroxyindole Derivatives: A Technical Guide.

- PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- PubMed. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024).

- ResearchGate. Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.

- MDPI. Synthesis of Biologically Active Molecules through Multicomponent Reactions.

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

The Advent and Ascendance of N-Boc Indolines: A Technical Guide to a Cornerstone of Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline scaffold is a privileged motif in a vast array of natural products and pharmacologically active compounds. However, the inherent reactivity of the indoline nitrogen has historically presented a significant challenge in synthetic chemistry. This in-depth technical guide chronicles the discovery and development of N-Boc protected indolines, a pivotal advancement that unlocked the full synthetic potential of this crucial heterocycle. We will explore the pre-Boc era of indoline chemistry, detailing the limitations of traditional N-acyl protecting groups. The guide will then pivot to the seminal work that introduced the tert-butoxycarbonyl (Boc) group as a superior solution for indoline nitrogen protection, with a focus on the causal factors that led to its widespread adoption. Subsequently, a comprehensive overview of modern synthetic methodologies for the preparation of N-Boc indolines will be presented, including detailed, field-proven protocols and a comparative analysis of their efficiencies. This guide aims to provide both a historical perspective and a practical, in-depth resource for researchers leveraging N-Boc indolines in their synthetic endeavors.

Introduction: The Indoline Nucleus and the N-Protection Dilemma

The indoline ring system, a dihydro derivative of indole, is a fundamental structural unit in numerous biologically active molecules. Its presence in natural alkaloids and its utility as a synthetic intermediate in drug discovery programs underscore its importance in medicinal chemistry. However, the secondary amine of the indoline nucleus is a locus of reactivity that can complicate synthetic transformations. The lone pair of electrons on the nitrogen atom renders it nucleophilic and susceptible to oxidation, alkylation, and acylation, often leading to undesired side reactions and low yields in multi-step syntheses.

To mitigate these issues, the protection of the indoline nitrogen is a critical strategic consideration. An ideal protecting group for this purpose should be:

-

Easy to install in high yield under mild conditions.

-

Stable to a wide range of reaction conditions, including strongly basic and organometallic reagents.

-

Inert to various synthetic transformations on other parts of the indoline scaffold.

-

Readily cleavable in high yield under specific and mild conditions that do not affect other functional groups.

-

Capable of directing reactivity to other positions of the indoline ring system in a controlled manner.

This guide will illuminate the historical progression of N-protection strategies for indolines, culminating in the widespread adoption of the tert-butoxycarbonyl (Boc) group, which has largely fulfilled these stringent requirements.

The Pre-Boc Era: Limitations of Traditional N-Acyl Protecting Groups

Prior to the widespread use of the Boc group, the indoline nitrogen was typically protected with acyl groups, such as acetyl (Ac) and benzoyl (Bz). These groups could be introduced by reacting indoline with the corresponding acyl chloride or anhydride.

While offering a degree of protection, N-acetyl and N-benzoyl indolines suffer from significant drawbacks that limit their synthetic utility:

-

Lability to Nucleophiles and Bases: The amide bond in N-acyl indolines is susceptible to cleavage under nucleophilic and basic conditions, precluding the use of many standard organic reactions.

-

Difficulty in Deprotection: The removal of N-acyl groups often requires harsh acidic or basic hydrolysis conditions, which are incompatible with sensitive functional groups that may be present on the molecule.

-

Altered Reactivity: The electron-withdrawing nature of the acyl group deactivates the aromatic ring of the indoline, affecting its reactivity in electrophilic aromatic substitution reactions.

These limitations created a need for a more robust and versatile protecting group for the indoline nitrogen, setting the stage for the introduction of the N-Boc moiety.

The Dawn of a New Era: The Discovery and Impact of N-Boc Protected Indolines

The introduction of the tert-butoxycarbonyl (Boc) group revolutionized peptide synthesis and was subsequently adopted for the protection of a wide range of amines. Its application to indoline chemistry, while not marked by a single "discovery" paper in the traditional sense, gained significant traction in the early 1990s. A pivotal publication by Masatomo Iwao and Tsukasa Kuraishi in 1992 stands out as a landmark in demonstrating the unique advantages of the N-Boc group in directing the reactivity of the indoline nucleus.

Their work on the directed ortho-lithiation of 1-(tert-butoxycarbonyl)indoline showcased the power of the N-Boc group to control regioselectivity. They found that treatment of N-Boc indoline with sec-butyllithium and TMEDA at -78 °C resulted in exclusive lithiation at the C-7 position. This was a significant breakthrough, as direct functionalization of the indoline benzene ring was notoriously difficult. The authors explicitly stated that the tert-butoxycarbonyl group was essential for achieving this C-7 selectivity.

This ability to functionalize the C-7 position opened up new avenues for the synthesis of complex indoline-containing molecules. The rationale for the success of the N-Boc group in this context lies in its unique combination of electronic and steric properties:

-

Directing Group Ability: The carbonyl oxygen of the Boc group can coordinate to the lithium cation, positioning the organolithium base for deprotonation at the adjacent C-7 position.

-

Steric Hindrance: The bulky tert-butyl group may play a role in directing the base away from the more sterically accessible C-2 and C-3 positions of the pyrrolidine ring.

-

Stability to Strong Bases: Crucially, the carbamate linkage of the N-Boc group is stable to the strongly basic conditions of the lithiation reaction, a feat not achievable with N-acyl protecting groups.

The work of Iwao and Kuraishi, and others in this period, firmly established N-Boc indoline as a versatile and indispensable intermediate in organic synthesis.

Modern Synthetic Methodologies for N-Boc Protected Indolines

The growing importance of N-Boc indolines spurred the development of efficient and scalable synthetic methods. While the direct Boc-protection of indoline is a viable route, the most common and versatile approach involves the synthesis of an N-Boc indole followed by the reduction of the pyrrole ring.

N-Boc Protection of Indoles and Indolines

The standard method for the N-Boc protection of indoles or indolines involves their reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. 4-(Dimethylamino)pyridine (DMAP) is a commonly used catalyst for this transformation.

Experimental Protocol: N-Boc Protection of Indole

-

To a solution of indole (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile) is added 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

-

Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) is added portion-wise to the stirred solution at room temperature.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with water, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-